molecular formula C17H20ClN3O3S B6480343 2-(4-methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215558-15-8

2-(4-methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6480343
CAS No.: 1215558-15-8
M. Wt: 381.9 g/mol
InChI Key: IERHPZFRPXAURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-c]pyridine core fused with a thiophene ring and pyridine system. Key structural attributes include:

  • Substituents: A 4-methoxybenzamido group at position 2, a methyl group at position 6, and a carboxamide at position 3.
  • Salt Form: The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S.ClH/c1-20-8-7-12-13(9-20)24-17(14(12)15(18)21)19-16(22)10-3-5-11(23-2)6-4-10;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHPZFRPXAURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from published studies:

Compound Name Core Structure Key Substituents Functional Groups Salt Form Reference
2-(4-Methoxybenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride Thieno[2,3-c]pyridine 2-(4-methoxybenzamido), 6-methyl, 3-carboxamide Amide, methoxy, carboxamide Hydrochloride N/A
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (5) Thieno[2,3-b]pyridine 3-amino, 5-ethoxycarbonyl, 4-(4-methoxyphenyl), 6-methyl Amino, ester, methoxy, carboxamide None
Compound 12 Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-chlorophenyl, 4-methoxyphenyl, triazole Chlorophenyl, methoxyphenyl, triazole None
Compound 13 Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-chlorophenyl, 4-methoxyphenyl, imino Chlorophenyl, methoxyphenyl, imino None
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (11) Thieno[3,4-d]pyrimidinone Chromene, thiazolidinone, methyl Hydroxy, oxo, thiazolidinone None

Structural and Functional Differences

  • Pyrrolo-thiazolo-pyrimidine systems (compounds 12, 13) introduce additional fused rings, increasing molecular complexity and steric bulk compared to the target’s simpler scaffold .
  • Substituent Effects :

    • Methoxy vs. Chlorophenyl : The target’s 4-methoxybenzamido group (electron-donating) may improve metabolic stability compared to compounds 12/13’s 4-chlorophenyl (electron-withdrawing), which could increase reactivity or toxicity .
    • Amide vs. Ester : The target’s carboxamide at position 3 offers better hydrolytic stability and solubility than compound 5’s ethoxycarbonyl ester, which is prone to hydrolysis .

Physicochemical Properties (Inferred)

  • Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs (e.g., compounds 5, 12, 13).
  • The target’s balance of amides and methoxy groups may optimize both properties.
  • Stability: The imino group in compound 13 and ester in compound 5 may confer instability under acidic or basic conditions, whereas the target’s amide bonds and salt form improve robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.